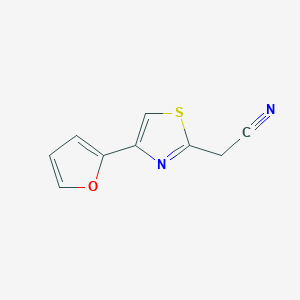

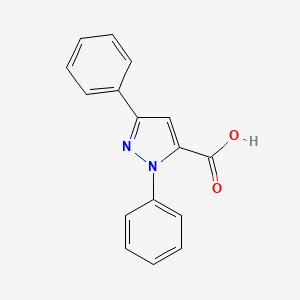

![molecular formula C12H14N2O B1331998 1'H-螺[环戊烷-1,2'-喹唑啉]-4'(3'H)-酮 CAS No. 1135-80-4](/img/structure/B1331998.png)

1'H-螺[环戊烷-1,2'-喹唑啉]-4'(3'H)-酮

描述

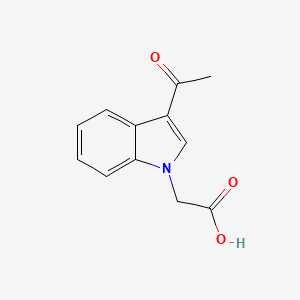

“1’H-spiro[cyclopentane-1,2’-quinazolin]-4’(3’H)-one” is a chemical compound with the molecular formula C12H14N2O . It is a type of spiro compound, which means it has two or more rings that share a single atom .

Synthesis Analysis

The synthesis of spiro-2,3-dihydroquinazolin-4(1H)-ones typically involves a cyclocondensation reaction of amides or hydrazides of anthranilic acid or 2-nitrobenzamide with cyclic ketones . A specific method for the synthesis of 1’H-spiro[cycloalkyl-1,2’-quinazolin]-4’(3’H)-ones involves a one-pot, three-component condensation of isatoic anhydride, aryl or aliphatic amines, and a cyclic ketone .

Molecular Structure Analysis

The molecular structure of “1’H-spiro[cyclopentane-1,2’-quinazolin]-4’(3’H)-one” can be represented by the InChI code: 1S/C12H14N2O/c15-11-9-5-1-2-6-10(9)13-12(14-11)7-3-4-8-12/h1-2,5-6,13H,3-4,7-8H2,(H,14,15) .

Chemical Reactions Analysis

The Mannich aminomethylation of 5’,6’,7,‘8’-tetrahydro-1’H,3’H-spiro[cyclohexane-1,2’-quinazolin]-4’-one leads to the formation of a heterocyclic system containing an annelated azabicyclic fragment .

Physical And Chemical Properties Analysis

The molecular weight of “1’H-spiro[cyclopentane-1,2’-quinazolin]-4’(3’H)-one” is 202.26 . Other physical and chemical properties are not explicitly mentioned in the search results.

科学研究应用

Organic Light-Emitting Diodes (OLEDs)

Spirocyclic molecules like 1’H-spiro[cyclopentane-1,2’-quinazolin]-4’(3’H)-one can be used in the development of OLEDs. Their rigid structure can prevent molecular aggregation, which is beneficial for the emission efficiency and the lifetime of OLED devices. The spirocyclic structure can also contribute to the tuning of the energy levels and the charge transport properties of the material .

Photovoltaic Devices

In the realm of photovoltaics, spirocyclic compounds are explored for their potential use in organic solar cells. They can act as electron donors or acceptors in the active layer, influencing the photovoltaic properties such as open-circuit voltage, short-circuit current, and overall power conversion efficiency .

Nonlinear Optics

Spirocyclic compounds can exhibit nonlinear optical (NLO) properties, which are valuable in the field of photonics. They can be used in the development of optical switches, modulators, and other components that require materials with large NLO coefficients.

Each of these applications leverages the unique structural features of spirocyclic compounds to fulfill specific roles in scientific research and development. The 1’H-spiro[cyclopentane-1,2’-quinazolin]-4’(3’H)-one molecule, with its distinctive spirocyclic framework, is a prime candidate for exploration in these diverse fields. The ongoing research and development in these areas continue to reveal the vast potential of spirocyclic compounds in science and technology .

安全和危害

属性

IUPAC Name |

spiro[1,3-dihydroquinazoline-2,1'-cyclopentane]-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c15-11-9-5-1-2-6-10(9)13-12(14-11)7-3-4-8-12/h1-2,5-6,13H,3-4,7-8H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGYVTOPASJGSEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C1)NC3=CC=CC=C3C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90361172 | |

| Record name | 1'H-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90361172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1'H-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one | |

CAS RN |

1135-80-4 | |

| Record name | 1'H-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90361172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes the synthesis method described in the research paper environmentally friendly?

A1: The research paper highlights a novel method for synthesizing 1'H-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one derivatives using tannic acid (TA) as a catalyst []. Tannic acid is a naturally occurring polyphenol found in various plants, making it a readily available and renewable resource. The use of TA as a catalyst offers several environmental advantages:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{[(2-Furylmethyl)amino]sulfonyl}benzoic acid](/img/structure/B1331920.png)

![5-[(3-bromophenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1331935.png)

![3-Bromo-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1331938.png)

![6-Chloro-5-methyl-4h-[1,2,4]triazolo[1,5-a]-pyrimidin-7-one](/img/structure/B1331948.png)

![4-allyl-5-[(2,3-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1331956.png)